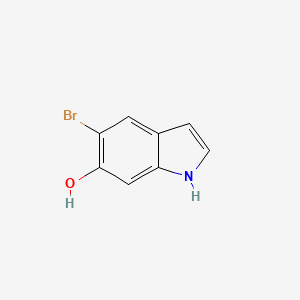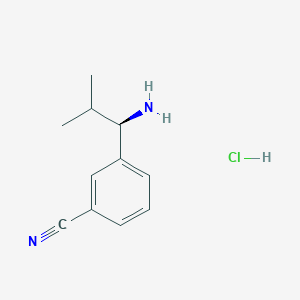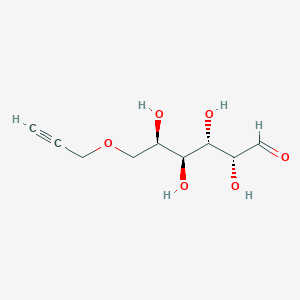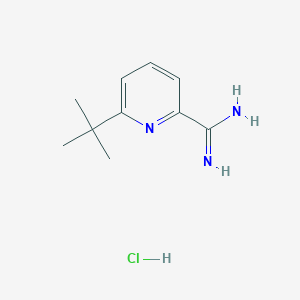![molecular formula C6H4BrN3O B15068549 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide CAS No. 1841081-47-7](/img/structure/B15068549.png)
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo[4,5-c]pyridin-4-one typically involves the cyclization of 2,3-diaminopyridine with a suitable carbonyl compound. One common method is the reaction of 2,3-diaminopyridine with glyoxal under acidic conditions to form the imidazo[4,5-c]pyridine core. The hydrobromide salt can then be formed by treating the resulting compound with hydrobromic acid.
Industrial Production Methods
Industrial production of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product in its hydrobromide salt form.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to introduce substituents.
Major Products
The major products formed from these reactions include N-oxides, reduced imidazo[4,5-c]pyridines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating their activity to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry, particularly as a sedative and hypnotic agent.
Imidazo[1,5-a]pyridine: Used in the development of anti-cancer and anti-inflammatory drugs.
Uniqueness
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide is unique due to its specific structural features and the presence of the hydrobromide salt, which enhances its solubility and stability. This makes it particularly suitable for applications where these properties are crucial, such as in medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
1841081-47-7 |
|---|---|
Molekularformel |
C6H4BrN3O |
Molekulargewicht |
214.02 g/mol |
IUPAC-Name |
imidazo[4,5-c]pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C6H3N3O.BrH/c10-6-5-4(1-2-7-6)8-3-9-5;/h1-3H;1H |
InChI-Schlüssel |
RLVURAPJXZWZDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N2)C(=O)N=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)


![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)



![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)


